Monomethyl octanoate
Description
Properties
IUPAC Name |
8-methoxy-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVPXZDUVJGGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339174 | |
| Record name | Suberic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3946-32-5 | |
| Record name | 1-Methyl octanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3946-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suberic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Promoted Methylation with Methyl Iodide
A widely cited method for synthesizing suberic acid monomethyl ester involves the selective methylation of suberic acid using methyl iodide in the presence of a base. Adapted from the esterification protocol described in patent CN101168514B, this approach employs potassium carbonate (K₂CO₃) as a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
Procedure :
Suberic acid (1 equiv) is dissolved in DMF, followed by the addition of methyl iodide (2.5–5.0 equiv) and K₂CO₃ (1.0–1.2 equiv). The reaction proceeds at room temperature for 4–6 hours, after which the mixture is diluted with tert-butyl methyl ether, washed with water, and dried over anhydrous sodium sulfate. Concentration under reduced pressure yields the monomethyl ester with minimal diester formation.
Key Data :
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Yield : 93.3% (reported for analogous piperidine-2-carboxylic acid methyl ester).
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Conditions : Room temperature, 4–6 hours, DMF solvent.
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Characterization : ¹H NMR (CDCl₃) shows singlet peaks for the methyl ester (δ 3.72 ppm) and methylene protons adjacent to carbonyl groups (δ 2.27 ppm).
This method’s efficiency stems from the steric hindrance of the dicarboxylic acid, which limits over-alkylation. However, precise stoichiometric control of methyl iodide is critical to avoid diester byproducts.
Oxidative Cleavage of Unsaturated Fatty Acids Followed by Partial Esterification
Oxidative Cleavage of Oleic Acid
The J-STAGE study outlines a method for producing dicarboxylic acids like suberic acid via oxidative cleavage of unsaturated fatty acids using a cobalt-manganese-bromide (Co-Mn-Br) catalyst system. Industrial oleic acid, containing oleic, palmitoleic, linoleic, and linolenic acids, is treated with hydrogen peroxide (H₂O₂) and formic acid (HCOOH) to form vicinal diols, which are subsequently oxidatively cleaved with molecular oxygen.
Reaction Scheme :
Conditions :
Partial Esterification of Suberic Acid
The suberic acid obtained from oxidative cleavage is subjected to partial esterification using methyl iodide under conditions similar to Section 1.1. Given the dicarboxylic acid’s symmetry, achieving monoester selectivity requires strict control of methyl iodide stoichiometry (1.0–1.2 equiv) and reaction time.
Data Table : Comparison of Esterification Methods
Although not directly applicable to suberic acid monomethyl ester, patent CN101168514B describes a route to α-amino suberic acid monoesters via hydrogenolysis of protected intermediates. This method could theoretically be adapted by omitting the amino-group introduction steps, though such modifications are not documented in the literature.
Procedure Overview :
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Esterification : (S)-N-Boc-piperidine-2-carboxylic acid → methyl ester.
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Oxidation : RuO₄/NaIO₄-mediated α-carbonyl formation.
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Reduction : DIBAL-H or LiBEt₃H reduces carbonyl to hemiacetal.
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Wittig Reaction : Hemiacetal → alkene via phosphonium ylide.
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Hydrogenolysis : Pd/C or Pd(OH)₂/C removes protecting groups and saturates alkene.
Relevance to Suberic Acid Monoesters :
While this method produces amino-substituted analogs, the hydrogenolysis step (H₂/Pd) could potentially reduce ester groups if applied to non-amino substrates, necessitating further optimization.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
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Base-Promoted Methylation : High yields and scalability make this the preferred lab-scale method. However, DMF’s toxicity complicates industrial adoption.
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Oxidative Cleavage + Esterification : Suitable for bulk production from renewable fatty acids but suffers from moderate yields and complex purification.
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Fischer Esterification : Low cost but poor selectivity limits utility.
Chemical Reactions Analysis
Types of Reactions: Suberic acid monomethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to suberic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Suberic acid and methanol.
Reduction: Suberic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Applications Overview
The applications of suberic acid monomethyl ester can be categorized into three primary sectors:
- Pharmaceutical Industry
- Cosmetic and Personal Care
- Industrial Applications
Pharmaceutical Industry
Suberic acid monomethyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It acts as a building block for drug molecules, facilitating the development of innovative medications. Notably, it has been investigated for its potential as an inhibitor of histone deacetylase (HDAC), which plays a role in tumor formation and cancer therapy .
Case Study: Antifungal Activity
A study examined the antifungal properties of suberic acid monomethyl ester against eleven different fungi and three Phytophthora strains relevant to agriculture. The compound demonstrated moderate antifungal activity, particularly against Phytophthora infestans, suggesting its potential use as an environmentally friendly antifungal agent .
Cosmetic and Personal Care
In the cosmetic industry, suberic acid monomethyl ester is valued for its ability to enhance the texture, stability, and performance of creams and lotions. Its solubility properties make it an effective ingredient in formulations aimed at improving skin feel and product efficacy .
Application Examples :
- Emulsifiers in creams
- Stabilizers in lotions
- Performance enhancers in hair care products
Industrial Applications
The compound is utilized in various industrial processes due to its compatibility with different solvents and materials. It is employed in:
- Coatings : Enhancing durability and performance.
- Dyes : Acting as a solvent or carrier.
- Adhesives : Improving adhesion properties.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis | HDAC inhibitor, antifungal activity |
| Cosmetic & Personal Care | Emulsifiers, stabilizers | Enhances texture and stability |
| Industrial | Coatings, dyes, adhesives | Excellent solubility |
Mechanism of Action
The mechanism by which suberic acid monomethyl ester exerts its effects is primarily through its interaction with metabolic pathways. For instance, it has been shown to influence liver lactate metabolism by affecting the activity of enzymes involved in gluconeogenesis and pyruvate dehydrogenase flux . This interaction can lead to changes in energy production and metabolic regulation.
Comparison with Similar Compounds
Key Research Findings
Chain Length vs. HDAC Binding : Increasing the alkyl chain from C6 (adipic) to C8 (suberic) enhances HDAC8 inhibition due to improved hydrophobic interactions .
Synthetic Flexibility: Suberic acid monomethyl ester is more versatile than azelaic or adipic analogs in generating hydroxamate derivatives, critical for HDAC inhibitor efficacy .
Antimicrobial Potency : Esters with aromatic or halogenated groups (e.g., compound 1 in ) show superior antimicrobial activity compared to purely aliphatic esters .
Biological Activity
Suberic acid monomethyl ester, also known as monomethyl suberate, is an ester derived from suberic acid. It has gained attention for its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the current understanding of its biological activity, focusing on its antifungal properties, antibacterial effects, and molecular interactions.
Antifungal Activity
Research has shown that suberic acid monomethyl ester exhibits moderate antifungal activity against various fungi. A study conducted by Antypenko et al. (2018) evaluated its effectiveness through growth inhibition assays involving 11 different fungal species and three strains of Phytophthora relevant to agriculture.
Key Findings:
- Concentration Range : The compound demonstrated antifungal effects at concentrations between 100–300 µg/mL.
- Comparison with Standards : When compared to hymexazol, a standard antifungal agent, suberic acid monomethyl ester displayed similar but slightly lower efficacy.
- Molecular Docking Studies : In silico molecular docking suggested that monomethyl suberate interacts with several fungal enzymes, indicating potential mechanisms of action. The highest affinity was observed with N-myristoyltransferase (NMT), suggesting a possible target for its antifungal effects (affinity score of -6.0 kcal/mol) .
| Fungal Target | Affinity Score (kcal/mol) |
|---|---|
| N-myristoyltransferase (NMT) | -6.0 |
| Topoisomerase II | -5.5 |
| Sterol 14α-demethylase (CYP51) | -5.3 |
| UDP-N-acetyl-muramoyl-L-alanine: D-glutamate ligase (MurD) | -5.1 |
| Secreted aspartic proteinase (SAP2) | -4.8 |
Antibacterial Activity
Suberic acid monomethyl ester has also been investigated for its antibacterial properties. A recent study highlighted its binding affinity to pathogenic proteins associated with Staphylococcus aureus and Escherichia coli, two major pathogens in bovine mastitis.
Key Findings:
- Binding Affinity : The compound showed significant binding affinities ranging from -5.0 to -5.9 kcal/mol against various bacterial proteins, including outer membrane protein A and Topoisomerase IV.
- Resistance Insights : The study indicated a concerning trend of increasing antimicrobial resistance in E. coli and S. aureus, emphasizing the need for novel antibacterial agents like suberic acid monomethyl ester .
| Bacterial Protein | Binding Affinity (kcal/mol) |
|---|---|
| Outer Membrane Protein A (E. coli) | -5.9 |
| Topoisomerase IV (E. coli) | -5.0 |
| Toxic Shock Syndrome Toxin-1 (S. aureus) | -5.1 |
| Enterotoxin B (S. aureus) | -5.8 |
The mechanisms by which suberic acid monomethyl ester exerts its biological activity are still under investigation. Molecular docking studies suggest that it may inhibit key enzymes involved in fungal cell wall synthesis and bacterial DNA replication.
Potential Targets:
- Fungal Enzymes : Inhibition of N-myristoyltransferase and other enzymes critical for fungal growth.
- Bacterial Proteins : Interaction with proteins involved in virulence and antibiotic resistance mechanisms.
Q & A
Q. 1.1. What are the standard synthetic routes for preparing suberic acid monomethyl ester, and how can purity be optimized?
Suberic acid monomethyl ester is typically synthesized via esterification of suberic acid (octanedioic acid) using methanol under acidic catalysis. A detailed protocol involves reacting suberic acid with thionyl chloride (SOCl₂) to generate the acid chloride intermediate, followed by treatment with methanol to yield the monomethyl ester . For purity optimization, chromatographic techniques (e.g., silica gel column chromatography) and recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) are recommended. Characterization via H NMR and IR spectroscopy is critical to confirm ester formation and assess purity, as demonstrated by peaks at δ 3.63 ppm (COOCH₃) and ν 1738 cm⁻¹ (ester C=O stretch) .
Q. 1.2. How should researchers characterize the structural identity of suberic acid monomethyl ester to ensure reproducibility?
Key characterization steps include:
- Spectroscopic Analysis : H NMR to verify methyl ester protons (singlet at δ 3.63 ppm) and alkyl chain integration .
- Chromatographic Methods : HPLC or GC-MS to confirm homogeneity and absence of diethyl ester or unreacted acid byproducts .
- Elemental Analysis : To validate empirical formula consistency, particularly for novel derivatives .
Documentation of solvent ratios, reaction times, and purification steps is essential for reproducibility .
Advanced Research Questions
Q. 2.1. What role does suberic acid monomethyl ester play in protein crosslinking, and how can experimental design address site-specific modifications?
Suberic acid derivatives, including esters, are used as bifunctional crosslinkers targeting lysine residues in proteins. For example, sulfosuccinimidyl esters of suberic acid selectively crosslink hemoglobin α- and β-chains via amine-reactive groups, stabilizing the protein’s quaternary structure . To achieve site specificity:
- pH Control : Reactions at pH 7–8 favor lysine ε-amine reactivity.
- Competitive Inhibition : Pre-incubation with non-target amines (e.g., glycine) reduces off-target binding .
- Mass Spectrometry Validation : Post-reaction LC-MS/MS analysis identifies crosslinked peptides, confirming modification sites .
Q. 2.2. How can contradictory data in crosslinking efficiency be resolved when using suberic acid esters?
Discrepancies in crosslinking yields often arise from:
- Reagent Hydrolysis : Esters hydrolyze in aqueous buffers; use fresh DMSO stocks and minimize reaction time .
- Protein Conformation : Structural flexibility affects accessibility. Circular dichroism (CD) or molecular dynamics simulations can predict reactive regions .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess variability significance .
Q. 2.3. What methodologies are suitable for studying suberic acid monomethyl ester’s metabolic interactions in disease models?
- Isotopic Labeling : C-labeled ester tracks metabolic incorporation into lipid bilayers or enzyme substrates .
- Metabolomic Profiling : LC-HRMS identifies downstream metabolites in cell lysates, with pathway analysis tools (e.g., MetaboAnalyst) linking to diseases like cancer or metabolic disorders .
- Knockout Models : CRISPR-Cas9 editing of candidate enzymes (e.g., esterases) validates metabolic pathways .
Methodological Challenges and Solutions
Q. 3.1. How can researchers address low yields in esterification reactions involving suberic acid?
- Catalyst Optimization : Use H₂SO₄ or Amberlyst-15 instead of HCl for higher efficiency .
- Dean-Stark Traps : Azeotropic removal of water shifts equilibrium toward ester formation .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .
Q. 3.2. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- EC₅₀ Calculation : Bootstrap resampling (1,000 iterations) provides robust confidence intervals .
- Outlier Detection : Grubbs’ test removes anomalous data points affecting curve fitting .
Literature Gaps and Future Directions
4.1. What unresolved questions exist regarding suberic acid monomethyl ester’s role in lipid metabolism?
Current gaps include:
Q. 4.2. How can contradictory findings about its crosslinking efficiency in different protein systems be reconciled?
Hypothesize that steric hindrance or electrostatic interactions vary by protein charge density. Test via:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics under varying ionic strengths .
- Molecular Docking : Predict interaction sites using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
